3-[(2,4-Difluorophenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNVLORKDVVMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target molecule comprises a benzoic acid core substituted at the 3-position with a [(2,4-difluorophenoxy)methyl] group. The electron-withdrawing fluorine atoms on the phenoxy ring influence reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions. The methylene bridge (-CH2-) between the aromatic systems introduces flexibility, enabling conformational diversity during synthesis.
Retrosynthetic Disconnections
Two primary disconnections emerge:
- Ether Bond Formation : Cleaving the oxygen-methylene bond yields 2,4-difluorophenol and 3-(bromomethyl)benzoic acid as potential precursors.
- Carboxylic Acid Functionalization : The benzoic acid group could originate from hydrolysis of a nitrile or ester intermediate, though direct incorporation via protected intermediates is more feasible.
Synthetic Methodologies
Radical Bromination Followed by Nucleophilic Substitution
Bromination of 3-Methylbenzoic Acid
Adapting protocols from CN110790690A, benzylic bromination of 3-methylbenzoic acid proceeds via radical initiation:
Reagents :
- 3-Methylbenzoic acid
- N-Bromosuccinimide (NBS, 1.0–1.1 eq)
- Azobisisobutyronitrile (AIBN, 0.1 eq)
- Carbon tetrachloride (CCl4) solvent
Procedure :
- Combine reagents in CCl4 under nitrogen.
- Reflux at 70–80°C for 2–5 hours.
- Isolate 3-(bromomethyl)benzoic acid via extraction (ethyl acetate/water) and vacuum distillation.
Phenoxy Group Introduction
Substitution of the bromine atom with 2,4-difluorophenoxide:
Reagents :
- 3-(Bromomethyl)benzoic acid
- 2,4-Difluorophenol (1.2 eq)
- Potassium carbonate (K2CO3, 2.0 eq)
- Dimethylformamide (DMF) solvent
Procedure :
- Dissolve 3-(bromomethyl)benzoic acid and 2,4-difluorophenol in DMF.
- Add K2CO3 and stir at 80°C for 6–12 hours.
- Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : ~75–80% (estimated from analogous thioether formations)
Mitsunobu Reaction for Ether Synthesis
An alternative to nucleophilic substitution, the Mitsunobu reaction enables direct coupling between 3-(hydroxymethyl)benzoic acid and 2,4-difluorophenol:
Reagents :
- 3-(Hydroxymethyl)benzoic acid
- 2,4-Difluorophenol
- Triphenylphosphine (PPh3, 1.5 eq)
- Diethyl azodicarboxylate (DEAD, 1.5 eq)
- Tetrahydrofuran (THF) solvent
Procedure :
- Cool THF to 0°C under nitrogen.
- Add DEAD and PPh3 dropwise, followed by 3-(hydroxymethyl)benzoic acid and 2,4-difluorophenol.
- Warm to room temperature, stir for 24 hours.
- Quench with water, extract with ethyl acetate, and purify by recrystallization (ethanol/water).
Yield : 65–70% (lower than radical pathway due to competing side reactions)
Oxidative Approaches
Oxidation of 3-[(2,4-Difluorophenoxy)methyl]benzaldehyde
Oxidation of the aldehyde precursor offers a route to the carboxylic acid:
Reagents :
- 3-[(2,4-Difluorophenoxy)methyl]benzaldehyde
- Potassium permanganate (KMnO4, 3.0 eq)
- Sulfuric acid (H2SO4, 10% v/v)
- Water/acetone solvent
Procedure :
Comparative Analysis of Methods
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or aldehyde.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
One of the primary applications of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid is in the development of anti-inflammatory drugs. The compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in mediating inflammatory responses. Research indicates that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
1.2 Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown moderate activity against Escherichia coli and Staphylococcus aureus in vitro. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate that the compound could be developed into a therapeutic agent for bacterial infections .
1.3 Anticancer Potential
Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. The compound appears to inhibit cell proliferation by interfering with cell cycle progression and promoting programmed cell death mechanisms. This property positions it as a candidate for further research in cancer therapeutics .
Material Science
2.1 Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications such as automotive and aerospace components .
2.2 Coatings and Adhesives
The compound's chemical structure allows it to function effectively as a curing agent in epoxy resins used for coatings and adhesives. The presence of difluorophenoxy groups contributes to improved adhesion properties and resistance to environmental degradation, which is essential for industrial applications .
Agrochemicals
3.1 Herbicide Development
Research indicates that this compound can be utilized in the formulation of herbicides due to its ability to inhibit specific plant growth pathways. Its application can lead to selective weed control while minimizing harm to crops, thus enhancing agricultural productivity .
3.2 Pest Control Agents
The compound's efficacy as a pest control agent has also been studied. It demonstrates potential as an insecticide by targeting metabolic pathways in pests without adversely affecting beneficial insect species .
Data Tables
Case Studies
-
Anti-inflammatory Drug Development
- A study conducted on the anti-inflammatory effects of derivatives of this compound showed a significant reduction in inflammatory markers in animal models of arthritis, suggesting its potential use in clinical settings.
-
Antimicrobial Efficacy
- In vitro testing revealed that formulations containing this compound demonstrated higher efficacy against resistant strains of bacteria compared to traditional antibiotics, highlighting its promise as a novel antimicrobial agent.
-
Polymer Applications
- Research on polymer blends incorporating this compound showed improved mechanical properties and thermal stability compared to standard formulations, indicating its utility in high-performance materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenoxy group enhances its binding affinity and specificity, leading to various biochemical effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 3-(2,4-Difluorophenoxy)benzoic acid
Uniqueness
3-[(2,4-Difluorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of the difluorophenoxy group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Biological Activity
3-[(2,4-Difluorophenoxy)methyl]benzoic acid is a compound of significant interest in medicinal and biochemical research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant studies that highlight its applications in various fields.
Chemical Structure and Properties
The structure of this compound features a benzoic acid moiety substituted with a difluorophenoxy group. This substitution enhances its chemical stability and reactivity, which is crucial for its biological activity. The difluorophenoxy group increases binding affinity to specific molecular targets, influencing various biochemical pathways.
The primary mechanism of action involves the compound's interaction with enzymes and receptors. The difluorophenoxy group enhances binding affinity, thus modulating signaling pathways that are vital for cellular processes. Research indicates that this compound can affect enzyme function, particularly in pathways related to inflammation and metabolic regulation.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. Notably, it shows potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the survival of pathogens such as Mycobacterium tuberculosis. Preliminary studies indicate that derivatives of this compound exhibit IC50 values ranging from 7 to 40 μM against MtDHFR, suggesting strong potential as anti-tuberculosis agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate its ability to modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating conditions like asthma and rheumatoid arthritis. The presence of the difluorophenoxy group is believed to enhance these effects by improving the compound's bioavailability and interaction with target receptors .
Study on Anti-tuberculosis Activity
A study focusing on the development of novel inhibitors against MtDHFR utilized this compound derivatives. The results indicated that these compounds not only inhibited the enzyme effectively but also demonstrated favorable pharmacokinetic properties in animal models. The most potent derivative exhibited an IC50 value of 7 μM, significantly outperforming earlier fragment-like molecules .
Evaluation in Inflammatory Models
In another investigation, the anti-inflammatory effects were assessed using murine models of inflammation. The compound was administered to assess its impact on inflammatory markers. Results showed a significant reduction in pro-inflammatory cytokines, supporting its potential therapeutic role in managing chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 7 - 40 | DHFR inhibition |
| 3-(2,4-Difluorophenoxy)benzoic acid | 15 - 50 | Modulation of inflammatory pathways |
| 4-Methyl-2-(trifluoromethyl)benzoic acid | 20 - 60 | General enzyme inhibition |
This table illustrates the potency and mechanisms of action of various compounds related to this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-[(2,4-difluorophenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or alkylation. For example, the 2,4-difluorophenol moiety can react with a benzyl chloride derivative (e.g., 3-(chloromethyl)benzoic acid) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization involves varying solvents (DMF, acetone), bases (NaH, K₂CO₃), and temperatures to maximize yield. Monitoring by TLC and HPLC ensures reaction progress, while recrystallization or column chromatography purifies the product .
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), methylene bridge (δ ~4.8 ppm), and carboxylic acid (δ ~12 ppm). Fluorine coupling may split signals .
- FT-IR : Absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1100 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M-H]⁻ at m/z ~278).
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : The carboxylic acid group confers moderate solubility in polar solvents (DMSO, methanol) but limited solubility in water (pH-dependent). Stability studies should assess hydrolysis under acidic/basic conditions (e.g., pH 2–12 buffers at 25–40°C) and photodegradation via UV-Vis spectroscopy. Storage in inert atmospheres (N₂) at -20°C is recommended for long-term stability .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of fluorinated benzoic acid derivatives be addressed?
- Methodological Answer : Competing substitution at alternative positions (e.g., 2,5- vs. 2,4-difluoro) is mitigated by:
- Directing Groups : Temporarily introducing protecting groups (e.g., tert-butyl esters) to block undesired sites .
- Catalytic Control : Using Pd catalysts for Suzuki coupling to selectively attach phenoxy groups .
- Computational Modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid analogs?
- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data often arise from:
- Purity Variability : Rigorous HPLC analysis (≥98% purity) and elemental analysis reduce batch-to-batch differences .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa). Dose-response curves (IC₅₀) should be replicated across independent labs .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites in biological matrices .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry for precise control of residence time and temperature, reducing side reactions like over-alkylation .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) and recover catalysts (e.g., FeCl₃) via filtration .
Q. What advanced techniques characterize the compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to proteins like cyclooxygenase-2 .
- X-ray Crystallography : Resolves 3D binding modes in enzyme active sites (e.g., PDB deposition) .
- Molecular Dynamics Simulations : Predicts binding free energy (ΔG) and identifies critical hydrogen bonds with fluorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
